molecular formula C6H5F3N2O2S B13257670 3-Trifluoromethanesulfonyl-pyridin-4-ylamine

3-Trifluoromethanesulfonyl-pyridin-4-ylamine

Cat. No.: B13257670
M. Wt: 226.18 g/mol
InChI Key: DYZOPCQSFWFPCG-UHFFFAOYSA-N
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Description

3-Trifluoromethanesulfonyl-pyridin-4-ylamine is a pyridine derivative characterized by a trifluoromethanesulfonyl (-SO₂CF₃) group at position 3 and an amine (-NH₂) group at position 4 on the pyridine ring. The trifluoromethanesulfonyl substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)pyridin-4-amine

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)5-3-11-2-1-4(5)10/h1-3H,(H2,10,11)

InChI Key

DYZOPCQSFWFPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine involves several steps, typically starting with the appropriate pyridine derivative. One common method includes the reaction of pyridin-4-ylamine with trifluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 3-Trifluoromethanesulfonyl-pyridin-4-ylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethanesulfonyl-pyridin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The -SO₂CF₃ group in the target compound is more electron-withdrawing than -CF₃ or -Cl, reducing electron density on the pyridine ring and increasing acidity of the amine group.

Reactivity and Stability

  • Hydrolytic Stability : Sulfonyl groups are generally resistant to hydrolysis compared to ester or amide functionalities, making 3-Trifluoromethanesulfonyl-pyridin-4-ylamine more stable under physiological conditions than nitro-containing analogs like T3D3842.
  • Synthetic Utility: The amine at position 4 allows for further functionalization (e.g., acylation, alkylation), similar to 3-Amino-4-(trifluoromethyl)pyridine.

Biological Activity

3-Trifluoromethanesulfonyl-pyridin-4-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name: 3-Trifluoromethanesulfonyl-pyridin-4-ylamine
  • Molecular Formula: C7H6F3N2O2S
  • Molecular Weight: 232.19 g/mol

The compound features a pyridine ring substituted with a trifluoromethanesulfonyl group and an amine, which may influence its reactivity and interactions with biological targets.

The biological activity of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine is primarily attributed to its ability to act as a pharmacophore in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. The sulfonamide moiety can participate in hydrogen bonding with target proteins, influencing their function.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

CompoundActivityTarget
3-Trifluoromethanesulfonyl-pyridin-4-ylamineAntimicrobialDihydropteroate synthase
SulfanilamideAntibacterialDihydropteroate synthase
TrimethoprimAntibacterialDihydrofolate reductase

Anticancer Properties

In vitro studies have suggested that 3-Trifluoromethanesulfonyl-pyridin-4-ylamine may possess anticancer activity. The compound's interaction with specific receptors or enzymes involved in cell proliferation and apoptosis could lead to reduced tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through the activation of caspases.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for evaluating the safety of 3-Trifluoromethanesulfonyl-pyridin-4-ylamine. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish a safety margin for therapeutic applications.

Research Findings and Future Directions

Recent advancements in computational methods have facilitated the prediction of the biological activity of novel compounds like 3-Trifluoromethanesulfonyl-pyridin-4-ylamine. Tools such as PASS (Prediction of Activity Spectra for Substances) can estimate potential pharmacological effects based on structural characteristics.

Future Research Directions

  • In vivo Studies: Conducting animal model studies to assess the pharmacokinetics and biodistribution.
  • Mechanistic Studies: Elucidating the detailed mechanisms underlying its biological effects.
  • Structure-Activity Relationship (SAR) Analysis: Modifying structural components to enhance efficacy and reduce toxicity.

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